molecular formula C17H14ClNOS B2418941 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-58-3

2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2418941
CAS No.: 338416-58-3
M. Wt: 315.82
InChI Key: WUOHVIRFXLWCKZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing various biological processes. For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde include other indole derivatives such as:

These compounds share structural similarities but may differ in their specific biological activities and applications

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c1-19-16-5-3-2-4-14(16)15(10-20)17(19)21-11-12-6-8-13(18)9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOHVIRFXLWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1SCC3=CC=C(C=C3)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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